molecular formula C20H14F6N4O3 B11514981 (2-{[4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}phenyl)(phenyl)methanone

(2-{[4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}phenyl)(phenyl)methanone

Cat. No.: B11514981
M. Wt: 472.3 g/mol
InChI Key: ORIIPTALTWRWEP-UHFFFAOYSA-N
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Description

N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a benzoylphenyl group and a triazine ring substituted with trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the electrophilic substitution reaction of salicylaldehyde with formaldehyde trimer in glacial acetic acid in the presence of a catalytic amount of concentrated sulfuric acid . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the disruption of cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and benzoylphenyl compounds, such as:

  • N-(2-BENZOYLPHENYL)-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE
  • N-(2-BENZOYLPHENYL)-4,6-DIETHOXY-1,3,5-TRIAZIN-2-AMINE

Uniqueness

N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14F6N4O3

Molecular Weight

472.3 g/mol

IUPAC Name

[2-[[4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]phenyl]-phenylmethanone

InChI

InChI=1S/C20H14F6N4O3/c21-19(22,23)10-32-17-28-16(29-18(30-17)33-11-20(24,25)26)27-14-9-5-4-8-13(14)15(31)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,27,28,29,30)

InChI Key

ORIIPTALTWRWEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC3=NC(=NC(=N3)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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